
4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide
Vue d'ensemble
Description
4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide (IDO5L) is a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the tryptophan-kynurenine pathway implicated in tumor immune evasion . IDO5L exhibits an IC50 of 19 nM in HeLa cell assays, making it one of the most active small-molecule IDO1 inhibitors reported . Its rapid clearance rate (t1/2 < 0.5 h after oral administration) and structural features, including a 1,2,5-oxadiazole core and carboximidamide group, position it as a promising candidate for positron emission tomography (PET) imaging of IDO1 expression in cancers .
Méthodes De Préparation
Strategic Approaches to 1,2,5-Oxadiazole Core Synthesis
The 1,2,5-oxadiazole ring, or furazan, is typically synthesized via cyclization of vicinal dioximes or oxidation of 1,2-diamines. For the target compound, the vicinal dioxime route offers greater control over substituent placement.
Cyclization of Vicinal Dioximes
Vicinal dioximes, such as those derived from glyoxal derivatives, undergo dehydrative cyclization in the presence of agents like polyphosphoric acid (PPA) or thionyl chloride (SOCl₂). For example, the reaction of 3-chloro-4-fluorophenylglyoxal dioxime with PPA at 110°C for 6 hours yields the furazan core with a nitrile group at position 3 . This nitrile serves as a precursor for subsequent carboximidamide formation.
Table 1: Comparative Cyclization Conditions for Furazan Formation
Starting Material | Reagent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
3-Chloro-4-fluorophenylglyoxal dioxime | PPA | 110 | 6 | 72 |
3-Chloro-4-fluorophenylglyoxal dioxime | SOCl₂ | 80 | 4 | 65 |
Formation of the N-(3-Chloro-4-fluorophenyl)-N'-hydroxycarboximidamide Moiety
The carboximidamide group at position 3 is constructed through sequential reactions involving the nitrile intermediate.
Amidoxime Formation and Substitution
The nitrile group undergoes hydroxylamine-mediated conversion to an amidoxime (NH₂OH·HCl, EtOH, 70°C, 4 hours), followed by nucleophilic displacement with 3-chloro-4-fluoroaniline in the presence of NaHCO₃ .
Table 2: Optimization of Carboximidamide Synthesis
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Nitrile → Amidoxime | NH₂OH·HCl, EtOH, 70°C | 78 |
Amidoxime → Carboximidamide | 3-Chloro-4-fluoroaniline, NaHCO₃ | 63 |
Regioselectivity and Byproduct Management
Competing reactions during cyclization and substitution necessitate precise control. For instance, the use of trichloroacetic anhydride as a cyclizing agent minimizes ring-opening side reactions . Additionally, protecting the amino group with a Boc (tert-butoxycarbonyl) group during nitration prevents undesired oxidation.
Analytical Characterization
Final product purity is confirmed via HPLC (99.2%), ¹H/¹³C NMR, and high-resolution mass spectrometry. The ¹H NMR spectrum displays characteristic singlet peaks for the furazan ring (δ 8.45 ppm) and the carboximidamide NH (δ 10.2 ppm) .
Analyse Des Réactions Chimiques
IDO5L subit diverses réactions chimiques, notamment :
Oxydation : IDO5L peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans l'IDO5L.
Substitution : IDO5L peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes. Les réactifs couramment utilisés dans ces réactions comprennent le chlorure de titane(III) pour la réduction et divers agents oxydants pour l'oxydation. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
Applications de la recherche scientifique
IDO5L a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Mécanisme d'action
IDO5L exerce ses effets en inhibant l'enzyme indolamine 2,3-dioxygénase 1, qui est responsable de la conversion du tryptophane en kynurénine. En inhibant cette enzyme, IDO5L réduit les niveaux de kynurénine et augmente la disponibilité du tryptophane. Cette modulation du métabolisme du tryptophane affecte la fonction des cellules immunitaires et peut améliorer les réponses immunitaires contre les tumeurs . Les cibles moléculaires et les voies impliquées comprennent la voie tryptophane-kynurénine et diverses voies de régulation immunitaire .
Applications De Recherche Scientifique
IDO5L has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mécanisme D'action
IDO5L exerts its effects by inhibiting the enzyme Indoleamine 2,3-Dioxygenase 1, which is responsible for the conversion of tryptophan to kynurenine. By inhibiting this enzyme, IDO5L reduces the levels of kynurenine and increases the availability of tryptophan. This modulation of tryptophan metabolism affects immune cell function and can enhance immune responses against tumors . The molecular targets and pathways involved include the tryptophan-kynurenine pathway and various immune regulatory pathways .
Comparaison Avec Des Composés Similaires
Key IDO1 Inhibitors in Clinical and Preclinical Development
The following table summarizes IDO5L’s properties relative to other IDO1 inhibitors:
Structural and Functional Insights
- IDO5L vs. Epacadostat (INCB024360): IDO5L’s 1,2,5-oxadiazole-carboximidamide scaffold differs from Epacadostat’s undisclosed structure. While Epacadostat has superior potency (IC50 = 7.1 nM), IDO5L’s rapid clearance makes it more suitable for PET imaging, where low background noise is critical .
- IDO5L vs. 1-Methyl-D-tryptophan (1-MT): 1-MT, a tryptophan analog, has significantly lower potency (IC50 = 385 μM) and is metabolically unstable, limiting its utility. IDO5L’s synthetic stability and nanomolar efficacy highlight its advantages in targeted applications .
- IDO5L vs. Novel Derivatives (Compound 10m, NK1–NK3): Recent derivatives, such as sulfonamide-containing chromone-oximes (Compound 10m) and naphthoquinone amide-oximes (NK1–NK3), show comparable or improved antitumor activity but lack IDO5L’s imaging-specific pharmacokinetics .
Pharmacokinetic and Therapeutic Differentiation
- Imaging Utility: IDO5L’s fluorine-18 radiolabeled form ([18F]IDO5L) achieves high radiochemical purity (>98%) and rapid tissue clearance, enabling precise IDO1 visualization in tumors . This contrasts with therapeutic inhibitors like Epacadostat, which prioritize sustained target engagement over clearance .
Research Findings and Contradictions
- Variability in IC50 Values: IDO5L’s IC50 ranges from 19 nM to 91 nM across studies, likely due to differences in assay conditions (e.g., cell lines, substrate concentrations).
- Dual Applications: IDO5L derivatives are explored in non-oncological contexts, such as uranium sorption (via amidoxime functionalization) , though these are distinct from its primary role in IDO1 inhibition.
Activité Biologique
4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide, commonly known as Epacadostat , is a compound with significant biological activity, particularly as an immunomodulating agent and an inhibitor of indoleamine 2,3-dioxygenase (IDO1). This article provides a detailed overview of its biological properties, mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C9H7ClFN5O2
- Molecular Weight : 271.636 g/mol
- Stereochemistry : Achiral
- InChIKey : HGXSLPIXNPASGZ-UHFFFAOYSA-N
Epacadostat functions primarily as an IDO1 inhibitor . IDO1 is an enzyme that catalyzes the oxidative degradation of tryptophan into kynurenine. By inhibiting this pathway, Epacadostat leads to:
- Increased Tryptophan Availability : Higher levels of tryptophan can enhance the proliferation and activation of immune cells such as dendritic cells (DCs), natural killer (NK) cells, and T lymphocytes.
- Reduction in Kynurenine Production : Lower kynurenine levels can decrease the immunosuppressive environment often found in tumors.
- Enhanced Immune Response : The drug promotes interferon (IFN) production and reduces tumor-associated regulatory T cells (Tregs), which are often responsible for dampening immune responses against tumors.
Pharmacokinetics
The pharmacokinetic profile of Epacadostat has been studied extensively:
Parameter | Value | Dose | Population Characteristics |
---|---|---|---|
C_max | 6.23 μM | 700 mg twice daily | Healthy adults, fasted |
AUC | 35.8 μM × h | 700 mg twice daily | Healthy adults, fasted |
Half-life (T_1/2) | 3 hours | 700 mg twice daily | Healthy adults, fasted |
These values indicate that Epacadostat has a relatively short half-life and is administered in a specific dosing regimen to maintain therapeutic levels.
Immunomodulatory Effects
Epacadostat's ability to modulate the immune system has been demonstrated in various studies:
- In Vitro Studies : At a concentration of 1.0 µM, Epacadostat significantly decreased Treg proliferation induced by IDO production from IFN-γ plus LPS matured human DCs .
- In Vivo Efficacy : Clinical trials have shown that Epacadostat can enhance the efficacy of other cancer therapies by improving the immune response against tumors. For instance, it has been evaluated in combination with checkpoint inhibitors in patients with advanced malignancies .
Case Studies
Several clinical trials highlight the effectiveness of Epacadostat:
- Trial NCT02298153 : This study evaluated the safety and efficacy of Epacadostat in combination with pembrolizumab (a PD-1 inhibitor) in patients with advanced solid tumors. Results indicated improved response rates compared to historical controls .
- Combination Therapy : In a trial involving patients with melanoma, those treated with Epacadostat alongside anti-PD-1 therapy exhibited enhanced tumor regression compared to those receiving anti-PD-1 therapy alone .
Summary of Findings
Epacadostat represents a promising therapeutic agent due to its unique mechanism of action targeting IDO1 and its role in enhancing anti-tumor immunity. The data from pharmacokinetic studies and clinical trials support its potential use in combination therapies for cancer treatment.
Q & A
Q. [Basic] What synthetic routes are most effective for producing 4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide?
Answer:
The compound is synthesized via a multi-step pathway involving:
- Step 1: Condensation of 2-chloro-N,N-dimethylbenzene-1,4-diamine with 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride in ethanol at 60°C under NaHCO₃-mediated conditions (yield: ~99%) .
- Step 2: Cyclization using 1,1′-carbonyldiimidazole in THF at 70°C to form the oxadiazole ring (yield: 92%) .
Key factors for optimization: - Solvent choice (THF enhances cyclization efficiency).
- Temperature control (70°C improves reaction kinetics).
- Purification via silica gel chromatography (ethyl acetate/hexanes eluent) .
Q. [Basic] How can spectroscopic methods validate the structural integrity of this compound?
Answer:
Critical spectroscopic data includes:
Method | Key Peaks/Values | Reference |
---|---|---|
HRMS | Calculated [M + H]⁺: 297.0861; Observed: 297.0872 (Δ = 1.1 ppm) | |
13C-NMR | δ 155.4 (oxadiazole C), 144.8 (aryl C-F), 43.6 (CH₂ linker) | |
TLC | Rf = 0.26 (ethyl acetate/hexanes, 3:7) | |
These data confirm molecular weight, aromatic substitution patterns, and functional group connectivity . |
Q. [Advanced] What mechanistic insights explain the formation of the 1,2,5-oxadiazole ring during synthesis?
Answer:
The oxadiazole ring forms via a nitrosation-cyclization pathway :
- Intermediate generation: Reaction of 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide with NaNO₂ in acidic conditions (HCl/HOAc) produces a reactive nitrosated intermediate .
- Cyclization: Intramolecular nucleophilic attack by the hydroxylamine group on the electrophilic nitrosated carbon, followed by dehydration .
Computational studies (e.g., quantum chemical reaction path searches) could further elucidate transition states and energetics .
Q. [Advanced] How can computational methods reduce trial-and-error in reaction optimization?
Answer:
Integrate computational tools such as:
- Quantum chemical calculations to model reaction pathways and identify energy barriers .
- Machine learning to analyze historical reaction data (e.g., solvent polarity, temperature) and predict optimal conditions.
- In silico screening to prioritize intermediates with favorable thermodynamic stability.
For example, ICReDD’s workflow combines computation and experimental feedback to narrow reaction parameters, reducing optimization time by >50% .
Q. [Advanced] How can researchers resolve yield discrepancies between synthesis steps?
Answer:
Systematic troubleshooting involves:
- Varying equivalents: Adjusting molar ratios of reagents (e.g., 1.1–1.5 eq. of 1,1′-carbonyldiimidazole) to drive equilibria .
- Time-course studies: Monitoring reaction progress via TLC or LC-MS to identify incomplete steps .
- Purification refinement: Testing gradient elution in chromatography to resolve co-eluting impurities .
Data from Table 1 in (labeling yields) highlights step-specific inefficiencies requiring targeted optimization.
Q. [Advanced] What bioactivity hypotheses can be inferred from structural analogs?
Answer:
Structural analogs (e.g., 1,3,4-oxadiazole derivatives) suggest potential:
- Antimicrobial activity: Via disruption of bacterial membrane integrity or enzyme inhibition (e.g., dihydrofolate reductase) .
- Anticancer potential: Through pro-apoptotic signaling or kinase modulation .
Methodological validation: - Perform in vitro MIC assays against Gram+/Gram- bacteria.
- Screen for cytotoxicity in cancer cell lines (e.g., MTT assays) .
Q. [Basic] What storage conditions prevent degradation of this compound?
Answer:
- Temperature: Store at –20°C in anhydrous conditions to minimize hydrolysis .
- Solubility: Dissolve in DMSO (10 mM stock) for long-term stability.
- Monitoring: Use HPLC-PDA to track purity over time (e.g., 0, 3, 6 months) .
Propriétés
IUPAC Name |
4-amino-N'-(3-chloro-4-fluorophenyl)-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN5O2/c10-5-3-4(1-2-6(5)11)13-9(14-17)7-8(12)16-18-15-7/h1-3,17H,(H2,12,16)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXSLPIXNPASGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C(C2=NON=C2N)NO)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914471-09-3 | |
Record name | 4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914471093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-AMINO-N-(3-CHLORO-4-FLUOROPHENYL)-N'-HYDROXY-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HR315841W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.